Cas no 911052-40-9 (5-(4-methylphenyl)-1,2-oxazol-3-amine)
5-(4-methylphenyl)-1,2-oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-methylphenyl)-1,2-oxazol-3-amine
- AKOS006286425
- 911052-40-9
- 5-p-Tolylisoxazol-3-amine, AldrichCPR
- CS-0285194
- SCHEMBL21939148
- 5-(p-Tolyl)isoxazol-3-amine
- EN300-1855467
- 5-P-TOLYLISOXAZOL-3-AMINE
-
- Inchi: 1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)12-13-9/h2-6H,1H3,(H2,11,12)
- InChI Key: BYGXGLCNHQZMBR-UHFFFAOYSA-N
- SMILES: O1C(=CC(N)=N1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 174.079312947Da
- Monoisotopic Mass: 174.079312947Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 52.1Ų
5-(4-methylphenyl)-1,2-oxazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355864-1g |
5-(P-tolyl)isoxazol-3-amine |
911052-40-9 | 97% | 1g |
¥9604.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355864-5g |
5-(P-tolyl)isoxazol-3-amine |
911052-40-9 | 97% | 5g |
¥27856.00 | 2024-04-25 | |
| Chemenu | CM529220-1g |
5-(p-Tolyl)isoxazol-3-amine |
911052-40-9 | 97% | 1g |
$415 | 2024-07-20 | |
| Crysdot LLC | CD11019190-1g |
5-(p-Tolyl)isoxazol-3-amine |
911052-40-9 | 97% | 1g |
$416 | 2024-07-19 | |
| Enamine | EN300-1855467-0.05g |
5-(4-methylphenyl)-1,2-oxazol-3-amine |
911052-40-9 | 0.05g |
$131.0 | 2023-09-18 | ||
| Enamine | EN300-1855467-0.1g |
5-(4-methylphenyl)-1,2-oxazol-3-amine |
911052-40-9 | 0.1g |
$138.0 | 2023-09-18 | ||
| Enamine | EN300-1855467-0.25g |
5-(4-methylphenyl)-1,2-oxazol-3-amine |
911052-40-9 | 0.25g |
$143.0 | 2023-09-18 | ||
| Enamine | EN300-1855467-0.5g |
5-(4-methylphenyl)-1,2-oxazol-3-amine |
911052-40-9 | 0.5g |
$150.0 | 2023-09-18 | ||
| Enamine | EN300-1855467-1.0g |
5-(4-methylphenyl)-1,2-oxazol-3-amine |
911052-40-9 | 1g |
$1229.0 | 2023-06-03 | ||
| Enamine | EN300-1855467-2.5g |
5-(4-methylphenyl)-1,2-oxazol-3-amine |
911052-40-9 | 2.5g |
$306.0 | 2023-09-18 |
5-(4-methylphenyl)-1,2-oxazol-3-amine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 5-(4-methylphenyl)-1,2-oxazol-3-amine
Introduction to 5-(4-methylphenyl)-1,2-oxazol-3-amine (CAS No. 911052-40-9)
5-(4-methylphenyl)-1,2-oxazol-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 911052-40-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class, characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of an amine functional group at the 3-position and a 4-methylphenyl (tolyl) substituent at the 5-position imparts unique chemical and pharmacological properties, making it a promising candidate for further exploration in drug discovery and development.
The structural motif of 5-(4-methylphenyl)-1,2-oxazol-3-amine combines the versatility of the oxazole ring with the bioisosteric properties of the aromatic amine moiety. Oxazoles are well-documented scaffolds in medicinal chemistry due to their ability to engage in various biological interactions, including hydrogen bonding and π-stacking interactions. The amine group, on the other hand, serves as a versatile pharmacophore, capable of modulating biological activity through salt formation or participation in hydrogen bonding networks.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The 5-(4-methylphenyl)-1,2-oxazol-3-amine scaffold has emerged as a particularly interesting structure due to its structural complexity and potential for functionalization. This compound has been investigated for its role in various pharmacological pathways, including enzyme inhibition and receptor binding studies.
One of the most compelling aspects of 5-(4-methylphenyl)-1,2-oxazol-3-amine is its potential as an intermediate in the synthesis of more complex pharmacologically active molecules. The oxazole ring provides a stable core structure that can be further modified to enhance specific biological activities. For instance, derivatives of this compound have been explored for their anti-inflammatory, antioxidant, and anticancer properties. The methylphenyl substituent adds an additional layer of functionality, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability.
The synthesis of 5-(4-methylphenyl)-1,2-oxazol-3-amine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
From a computational chemistry perspective, 5-(4-methylphenyl)-1,2-oxazol-3-amine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into its binding affinity and mode of action. For example, molecular dynamics simulations have revealed that the compound can effectively bind to specific protein pockets through hydrogen bonding and hydrophobic interactions. Such findings are crucial for designing next-generation drugs with improved efficacy and selectivity.
The pharmacological profile of 5-(4-methylphenyl)-1,2-oxazol-3-amine has been evaluated in various in vitro and in vivo models. Preliminary studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammatory diseases. Additionally, its ability to modulate neurotransmitter receptors has been explored, suggesting potential applications in central nervous system disorders. These findings underscore the importance of this compound as a lead molecule for further drug development efforts.
In conclusion,5-(4-methylphenyl)-1,2-oxazol-3-amine (CAS No. 911052-40-9) represents a fascinating example of how structural diversity can be leveraged to discover novel therapeutic agents. Its unique combination of pharmacophoric elements makes it a valuable scaffold for medicinal chemists seeking to develop innovative treatments for human diseases. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play an increasingly significant role in pharmaceutical innovation.
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